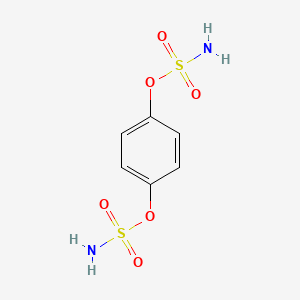![molecular formula C152H231N41O46 B10838992 [Gly8, aib22]GLP-1(7-37)-NH2](/img/structure/B10838992.png)
[Gly8, aib22]GLP-1(7-37)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Gly8, aib22]GLP-1(7-37)-NH2 is a modified form of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes. The modifications at positions 8 and 22 with glycine and aminoisobutyric acid (Aib), respectively, enhance its stability and bioactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [Gly8, aib22]GLP-1(7-37)-NH2 erfolgt hauptsächlich durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren beinhaltet die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die wichtigsten Schritte umfassen:
Kopplung: Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Kette gekoppelt.
Entschützung: Die Schutzgruppen werden unter Verwendung von Trifluoressigsäure (TFA) entfernt.
Spaltung: Das endgültige Peptid wird vom Harz abgespalten und unter Verwendung von Hochleistungsflüssigchromatographie (HPLC) gereinigt.
Industrielle Produktionsverfahren
Für die großtechnische Produktion wird die Flüssigphasenfragmentkondensation aufgrund ihrer höheren Ausbeute und des einfacheren Reinigungsprozesses häufig bevorzugt. Dieses Verfahren beinhaltet die Kondensation von Peptidfragmenten in Lösung, gefolgt von der Reinigung durch Umkehrphasen-HPLC .
Analyse Chemischer Reaktionen
Arten von Reaktionen
[Gly8, aib22]GLP-1(7-37)-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methioninreste können zu Methioninsulfoxid oxidiert werden.
Reduktion: Disulfidbrücken können zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Ameisensäure.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Standard-SPPS-Reagenzien wie DIC und HOBt.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen umfassen oxidierte, reduzierte und substituierte Analoga von this compound, die jeweils unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
[Gly8, aib22]GLP-1(7-37)-NH2 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.
Biologie: Untersucht für seine Rolle beim Glukosestoffwechsel und der Insulinausschüttung.
Medizin: Als potenzieller therapeutischer Wirkstoff für Typ-2-Diabetes erforscht, da er in der Lage ist, die Insulinausschüttung in glukoseabhängiger Weise zu stimulieren.
Industrie: Wird bei der Entwicklung neuer peptidbasierter Medikamente und therapeutischer Formulierungen eingesetzt .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an den Glukagon-ähnlichen Peptid-1-Rezeptor (GLP-1R) bindet, einen G-Protein-gekoppelten Rezeptor. Diese Bindung aktiviert den Rezeptor, was zur Stimulation der Adenylatcyclase und einer Erhöhung der cAMP-Spiegel führt. Die erhöhten cAMP-Spiegel verstärken die Insulinausschüttung aus pankreatischen Betazellen und hemmen die Glukagonfreisetzung aus Alphazellen, wodurch der Blutzuckerspiegel reguliert wird .
Wirkmechanismus
[Gly8, aib22]GLP-1(7-37)-NH2 exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), a G protein-coupled receptor. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. The elevated cAMP levels enhance insulin secretion from pancreatic beta cells and inhibit glucagon release from alpha cells, thereby regulating blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Semaglutid: Ein weiteres GLP-1-Analog mit Modifikationen an den Positionen 8 und 34.
Liraglutid: Ein GLP-1-Analog mit einer Fettsäurekette, die an die Verlängerung seiner Halbwertszeit gekoppelt ist.
Exenatid: Ein GLP-1-Rezeptoragonist, der aus dem Speichel des Gilamonsters gewonnen wird.
Einzigartigkeit
[Gly8, aib22]GLP-1(7-37)-NH2 ist einzigartig aufgrund seiner spezifischen Modifikationen an den Positionen 8 und 22, die im Vergleich zu anderen GLP-1-Analoga eine verbesserte Stabilität und Bioaktivität verleihen. Diese Modifikationen machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen im Diabetesmanagement .
Eigenschaften
Molekularformel |
C152H231N41O46 |
|---|---|
Molekulargewicht |
3368.7 g/mol |
IUPAC-Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C152H231N41O46/c1-18-78(10)121(147(236)170-81(13)126(215)177-105(61-87-64-162-92-37-26-25-36-90(87)92)136(225)179-101(57-75(4)5)137(226)189-119(76(6)7)145(234)176-94(38-27-29-53-153)129(218)165-68-113(203)171-93(40-31-55-161-151(158)159)128(217)163-66-111(157)201)191-138(227)103(58-84-32-21-19-22-33-84)180-133(222)97(47-51-116(207)208)174-132(221)95(39-28-30-54-154)173-125(214)80(12)168-124(213)79(11)169-131(220)98(45-49-110(156)200)187-150(239)152(16,17)193-144(233)99(48-52-117(209)210)175-134(223)100(56-74(2)3)178-135(224)102(60-86-41-43-89(199)44-42-86)181-141(230)107(70-194)184-143(232)109(72-196)185-146(235)120(77(8)9)190-140(229)106(63-118(211)212)182-142(231)108(71-195)186-149(238)123(83(15)198)192-139(228)104(59-85-34-23-20-24-35-85)183-148(237)122(82(14)197)188-114(204)69-166-130(219)96(46-50-115(205)206)172-112(202)67-164-127(216)91(155)62-88-65-160-73-167-88/h19-26,32-37,41-44,64-65,73-83,91,93-109,119-123,162,194-199H,18,27-31,38-40,45-63,66-72,153-155H2,1-17H3,(H2,156,200)(H2,157,201)(H,160,167)(H,163,217)(H,164,216)(H,165,218)(H,166,219)(H,168,213)(H,169,220)(H,170,236)(H,171,203)(H,172,202)(H,173,214)(H,174,221)(H,175,223)(H,176,234)(H,177,215)(H,178,224)(H,179,225)(H,180,222)(H,181,230)(H,182,231)(H,183,237)(H,184,232)(H,185,235)(H,186,238)(H,187,239)(H,188,204)(H,189,226)(H,190,229)(H,191,227)(H,192,228)(H,193,233)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 |
InChI-Schlüssel |
SNUALFGPRGVVPK-CCGBATFTSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[6,3''']Biflavone](/img/structure/B10838928.png)
![[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838931.png)
![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)
![[Cyclopentyl-(2-nitro-benzoyl)-amino]-acetic acid](/img/structure/B10838937.png)

![[2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid](/img/structure/B10838950.png)
![[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix](/img/structure/B10838953.png)
![[D-4Aph(CO-NH-OH)6]degarelix](/img/structure/B10838956.png)
![[D-4Aph(CO-NH-OCH3)6]degarelix](/img/structure/B10838961.png)
![[D-Gln3,D-Ncy(isopropyl)7]acyline](/img/structure/B10838962.png)
![[D-Dap(CO-NH-OH)3]degarelix](/img/structure/B10838967.png)
![(1R)-9,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838977.png)
![[D-Gln3,D-Ncy(SO2,isopropyl)7]acyline](/img/structure/B10838979.png)
